![molecular formula C18H21NO B13422048 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine
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Overview
Description
2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dibenzo[a,d]cycloheptene core, which is a bicyclic structure, and an ethanamine side chain
Preparation Methods
The synthesis of 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo[a,d]cycloheptene core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound undergoes alkylation in the presence of a Lewis acid catalyst.
Introduction of the ethanamine side chain: This step involves the reaction of the dibenzo[a,d]cycloheptene derivative with an appropriate amine, such as N-methyl-ethanamine, under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the ethanamine side chain are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including interactions with biological targets and pathways.
Medicine: Research has explored its potential therapeutic applications, such as its effects on certain receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine can be compared with other similar compounds, such as:
Dibenzosuberol: Another compound with a dibenzo[a,d]cycloheptene core, but with different substituents.
Deptropine: A compound with a similar core structure but different functional groups.
Amineptine: A compound with a related structure and potential biological activities.
The uniqueness of this compound lies in its specific combination of structural features and reactivity, which distinguishes it from these similar compounds.
Biological Activity
The compound 2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine is a derivative of dibenzo[a,d]cycloheptene and has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H19N
- Molecular Weight: 225.32 g/mol
- CAS Number: Not widely reported; however, related compounds like 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol have CAS Number 1210-34-0.
Biological Activity Overview
Research indicates that compounds related to dibenzo[a,d]cycloheptene exhibit various biological activities, including:
- Neurotransmitter Modulation: Potential interactions with neurotransmitter systems such as dopamine and serotonin.
- Antidepressant Effects: Some derivatives show promise in alleviating symptoms of depression.
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies on structurally similar compounds suggest several potential pathways:
- Dopaminergic Pathway: The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Serotonergic Pathway: Similar compounds have shown to modulate serotonin levels, contributing to their antidepressant effects.
- Sirtuin Inhibition: Some derivatives have been identified as SIRT2 inhibitors, which play a role in cellular regulation and may impact cancer cell growth.
Case Studies
-
Neuropharmacological Studies:
In a study examining the effects of dibenzo[a,d]cycloheptene derivatives on rodent models, it was found that certain compounds significantly reduced depressive behaviors when administered at specific dosages (30 mg/kg). These findings suggest a potential therapeutic application for mood disorders. -
Anticancer Research:
A recent investigation into the antiproliferative effects of dibenzo derivatives indicated that they could inhibit the growth of MCF-7 breast cancer cells at concentrations as low as 30 µM, highlighting their potential as anticancer agents.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C18H21NO/c1-19-12-13-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3 |
InChI Key |
VNEOQXWIIAJSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
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